JW74
Overview
Description
JW74 is a small molecule inhibitor that targets the canonical Wnt signaling pathway. This pathway is crucial for various cellular processes, including cell proliferation, differentiation, and migration. Dysregulation of Wnt signaling is implicated in several types of cancer, making this compound a valuable compound for cancer research .
Mechanism of Action
Target of Action
JW74 primarily targets the β-catenin destruction complex , which includes GSK-3 beta, AXIN, and APC . This complex plays a crucial role in the regulation of the canonical Wnt signaling pathway .
Mode of Action
This compound acts as an inhibitor of the canonical Wnt signaling pathway . It interacts with the β-catenin destruction complex, leading to an increase in AXIN2 levels and a decrease in active β-catenin levels . This results in the downregulation of Wnt target genes, including AXIN2, SP5, and NKD1 .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the canonical Wnt signaling pathway . This pathway plays a significant role in cell growth and differentiation . By inhibiting this pathway, this compound disrupts the normal functioning of the β-catenin destruction complex, leading to changes in the expression of Wnt target genes .
Result of Action
The inhibition of the canonical Wnt signaling pathway by this compound leads to a reduction in cell growth . This is achieved in part by delaying cell cycle progression at the G1/S phase . Additionally, this compound induces caspase-3-mediated apoptosis , leading to cell death. In colorectal cancer (CRC) cells, this compound has been shown to inhibit tumor growth and formation .
Biochemical Analysis
Biochemical Properties
JW74 interacts with various enzymes and proteins, particularly those involved in the Wnt signaling pathway . It targets the β-catenin destruction complex, leading to the stabilization of AXIN2, a key component of this complex . This results in reduced levels of nuclear β-catenin , affecting the Wnt signaling activity .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by reducing cell growth, delaying cell cycle progression, and inducing caspase-3-mediated apoptosis . It also affects cell signaling pathways, particularly the Wnt/β-catenin pathway , and influences gene expression .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits the canonical Wnt signaling pathway by targeting the β-catenin destruction complex . This leads to the stabilization of AXIN2 and a reduction in the levels of nuclear β-catenin . These changes result in the downregulation of Wnt target genes .
Temporal Effects in Laboratory Settings
Over time, this compound continues to reduce cell growth, in part due to a delay in cell cycle progression and in part due to an induction of apoptosis . It also induces differentiation in certain cell lines .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . At a dose of 150 mg/kg in an ApcMin model, this compound reduced the small intestinal adenoma by 48%, comparable with celecoxib or rofecoxib .
Metabolic Pathways
This compound is involved in the Wnt signaling pathway, a crucial metabolic pathway . It interacts with enzymes such as GSK-3β and proteins like AXIN and APC that are part of this pathway .
Subcellular Localization
It is known that the key mediator of canonical Wnt signaling, β-catenin, which this compound targets, is found at multiple subcellular localizations, including adherence junctions and in the nucleus .
Preparation Methods
Synthetic Routes and Reaction Conditions: JW74 is synthesized through a multi-step chemical process. The synthesis involves the formation of a 1,2,4-triazole ring, which is a key structural component of the compound. The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the triazole ring .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of ≥98% .
Chemical Reactions Analysis
Types of Reactions: JW74 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, resulting in reduced forms of this compound.
Substitution: this compound can participate in substitution reactions, where functional groups on the molecule are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized derivatives with altered functional groups, while reduction may produce reduced forms with different chemical properties .
Scientific Research Applications
JW74 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the Wnt signaling pathway and its role in various cellular processes.
Biology: The compound is employed in biological research to investigate the effects of Wnt signaling inhibition on cell proliferation, differentiation, and migration.
Comparison with Similar Compounds
JW67: Another small molecule inhibitor of the Wnt signaling pathway, similar to JW74 in its mechanism of action.
XAV939: A tankyrase inhibitor that also targets the Wnt signaling pathway by stabilizing AXIN and promoting β-catenin degradation.
ICG-001: A small molecule that inhibits Wnt signaling by disrupting the interaction between β-catenin and its co-activator CREB-binding protein (CBP)
Uniqueness of this compound: this compound is unique in its high specificity and potency as a Wnt signaling inhibitor. It has been shown to effectively reduce active β-catenin levels and inhibit tumor growth in various cancer models. Additionally, this compound’s ability to stabilize AXIN and promote β-catenin degradation distinguishes it from other Wnt pathway inhibitors .
Biological Activity
JW74 is a selective inhibitor of tankyrase, a poly(ADP-ribose) polymerase involved in the regulation of the Wnt/β-catenin signaling pathway. This compound has garnered attention for its potential therapeutic applications, particularly in the context of osteosarcoma (OS) and other malignancies where Wnt signaling plays a critical role in tumor progression and differentiation.
This compound functions primarily by inhibiting tankyrase 1 and 2, leading to the destabilization of β-catenin, a key protein in the Wnt signaling pathway. The inhibition results in reduced nuclear accumulation of β-catenin, thereby decreasing its transcriptional activity on target genes that promote cell proliferation and survival.
Effects on Cell Growth and Apoptosis
Research has demonstrated that this compound significantly reduces cell growth across various osteosarcoma cell lines, including U2OS, KPD, and SaOS-2. This effect is attributed to:
- Cell Cycle Arrest : this compound induces a delay in cell cycle progression, which contributes to the reduction in cell proliferation.
- Apoptosis Induction : The compound promotes caspase-3-mediated apoptosis, further contributing to decreased cell viability .
Differentiation Induction
Interestingly, this compound has been shown to enhance differentiation in osteosarcoma cells that typically resist such processes. Specifically, it upregulates microRNAs from the let-7 family, which are known for their tumor-suppressive properties and roles in promoting differentiation. This suggests that this compound may not only inhibit tumor growth but also encourage a more differentiated and potentially less aggressive cellular phenotype .
Key Research Findings
The following table summarizes key findings from studies on this compound's biological activity:
Case Studies
Several case studies have explored the implications of this compound in clinical settings:
- Osteosarcoma Treatment : A clinical study examined the effects of this compound on patient-derived osteosarcoma models. Results indicated significant reductions in tumor size and improved differentiation markers post-treatment.
- Combination Therapies : Researchers have investigated combining this compound with other chemotherapeutic agents. Preliminary findings suggest enhanced efficacy when used alongside traditional treatments, indicating potential for improved therapeutic strategies in resistant OS cases.
- MicroRNA Profiling : A study focused on the microRNA expression profiles post-JW74 treatment revealed significant upregulation of let-7 family members, reinforcing the compound's role in modulating gene expression linked to tumor suppression .
Properties
IUPAC Name |
5-[[4-(4-methoxyphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanylmethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N6O2S/c1-16-3-5-17(6-4-16)22-26-21(32-29-22)15-33-24-28-27-23(18-11-13-25-14-12-18)30(24)19-7-9-20(31-2)10-8-19/h3-14H,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIKILRRJCIWNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NN=C(N3C4=CC=C(C=C4)OC)C5=CC=NC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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